molecular formula C11H20O4 B14352633 Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate CAS No. 92841-19-5

Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate

Cat. No.: B14352633
CAS No.: 92841-19-5
M. Wt: 216.27 g/mol
InChI Key: HGZPTTZQIZZFLR-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a hydroxy group and a methyloxan ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate typically involves esterification reactions. One common method is the reaction of 4-(2-hydroxy-6-methyloxan-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production time. These methods often use advanced catalysts and optimized reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce alcohols and acids. The hydroxy group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate can be compared to other esters such as methyl acetate and ethyl acetate. Unlike these simpler esters, this compound has a more complex structure with additional functional groups, making it more versatile in chemical reactions and applications .

Similar compounds include:

These compounds share the ester functional group but differ in their specific structures and properties.

Properties

CAS No.

92841-19-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate

InChI

InChI=1S/C11H20O4/c1-9-5-3-7-11(13,15-9)8-4-6-10(12)14-2/h9,13H,3-8H2,1-2H3

InChI Key

HGZPTTZQIZZFLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(O1)(CCCC(=O)OC)O

Origin of Product

United States

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